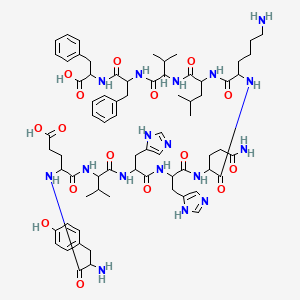
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S)-20,23-Bis((1H-imidazol-4-yl)methyl)-29-((S)-2-amino-3-(4-hydroxyphenyl)Propanamido)-17-(3-amino-3-oxoPropyl)-14-(4-aminobutyl)-2,5-dibenzyl-11-isobutyl-8,26-diisoPropyl-4,7,10,13,16,19,22,25,28-nonaoxo-3,6,9,12,15,18,21,24,27-nonaazadotriacontane-1,32-dioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S)-20,23-Bis((1H-imidazol-4-yl)methyl)-29-((S)-2-amino-3-(4-hydroxyphenyl)Propanamido)-17-(3-amino-3-oxoPropyl)-14-(4-aminobutyl)-2,5-dibenzyl-11-isobutyl-8,26-diisoPropyl-4,7,10,13,16,19,22,25,28-nonaoxo-3,6,9,12,15,18,21,24,27-nonaazadotriacontane-1,32-dioic acid” is a complex organic molecule with multiple functional groups, including imidazole, amino, hydroxyphenyl, and amido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of smaller building blocks, which are then assembled through a series of condensation, protection-deprotection, and coupling reactions. Common reagents used in these steps include protecting groups for amino and hydroxyl functionalities, coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesizers, flow chemistry techniques, and scalable reaction conditions. Purification methods such as chromatography and crystallization are also crucial to obtain the final product in high purity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the imidazole ring or amino groups using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, DCC
Catalysts: Palladium, Copper complexes
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its interactions with biomolecules such as proteins and nucleic acids. Its imidazole and amino groups can form hydrogen bonds and coordinate with metal ions, making it a potential ligand for enzyme inhibition or activation studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and multiple functional groups provide opportunities for creating novel materials with unique properties.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit an enzyme by binding to its active site, or it may activate a receptor by mimicking a natural ligand. The imidazole and amino groups are likely involved in these interactions, forming hydrogen bonds or coordinating with metal ions.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to the imidazole groups in the compound.
Tyrosine: An amino acid with a phenolic side chain, similar to the hydroxyphenyl group in the compound.
Benzylamine: A simple amine with a benzyl group, similar to the benzyl groups in the compound.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups in a single molecule. This allows for diverse chemical reactivity and potential applications in various fields. Its ability to interact with multiple molecular targets also sets it apart from simpler compounds.
属性
分子式 |
C71H99N17O16 |
|---|---|
分子量 |
1446.6 g/mol |
IUPAC 名称 |
5-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H99N17O16/c1-39(2)29-52(68(100)88-60(41(5)6)69(101)84-53(31-42-15-9-7-10-16-42)65(97)86-56(71(103)104)32-43-17-11-8-12-18-43)82-62(94)49(19-13-14-28-72)80-63(95)50(24-26-57(74)90)81-66(98)54(33-45-35-75-37-77-45)83-67(99)55(34-46-36-76-38-78-46)85-70(102)59(40(3)4)87-64(96)51(25-27-58(91)92)79-61(93)48(73)30-44-20-22-47(89)23-21-44/h7-12,15-18,20-23,35-41,48-56,59-60,89H,13-14,19,24-34,72-73H2,1-6H3,(H2,74,90)(H,75,77)(H,76,78)(H,79,93)(H,80,95)(H,81,98)(H,82,94)(H,83,99)(H,84,101)(H,85,102)(H,86,97)(H,87,96)(H,88,100)(H,91,92)(H,103,104) |
InChI 键 |
VCLPDRBVMCWMCN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
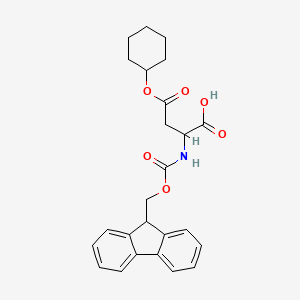
![2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13394770.png)
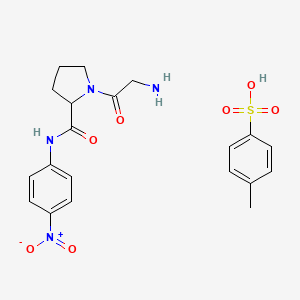
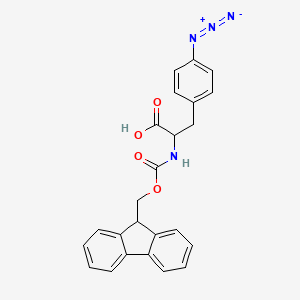
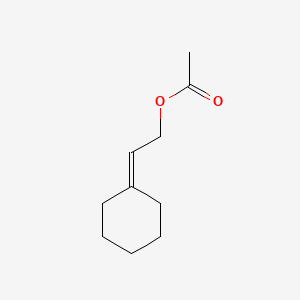
![1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)
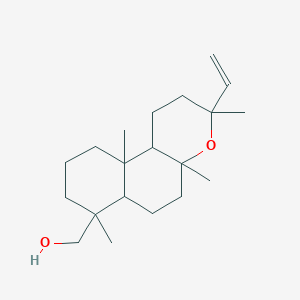
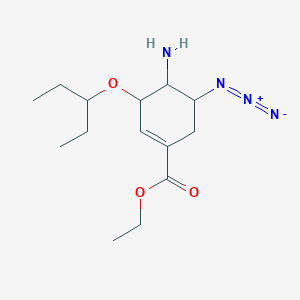
![3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile](/img/structure/B13394819.png)
![(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B13394826.png)
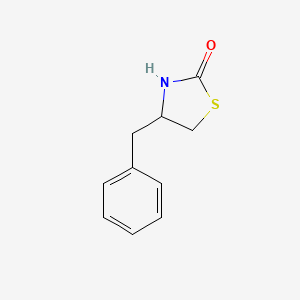
![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13394847.png)
